molecular formula C23H23N3O2 B2523541 N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide CAS No. 1396712-85-8

N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2523541
CAS No.: 1396712-85-8
M. Wt: 373.456
InChI Key: VXYGAAVVVDGTFE-UHFFFAOYSA-N
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Description

N-((1-Nicotinoylpiperidin-4-yl)methyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a nicotinoylpiperidin moiety linked via a methylene bridge to the 1-naphthamide core. The nicotinoylpiperidin group may enhance blood-brain barrier (BBB) penetration or modulate interactions with enzymes or receptors, as seen in analogous naphthamide derivatives . The 1-naphthamide scaffold is a common pharmacophore in medicinal chemistry, associated with diverse activities such as kinase inhibition, cholinesterase modulation, and pharmacoperone effects .

Properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(21-9-3-6-18-5-1-2-8-20(18)21)25-15-17-10-13-26(14-11-17)23(28)19-7-4-12-24-16-19/h1-9,12,16-17H,10-11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYGAAVVVDGTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Nicotinoylpiperidine: This step involves the reaction of nicotinic acid with piperidine under specific conditions to form nicotinoylpiperidine.

    Coupling with Naphthamide: The nicotinoylpiperidine is then coupled with 1-naphthamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nicotinoylpiperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the naphthamide and piperidine rings.

    Reduction: Reduced forms of the naphthamide and nicotinoylpiperidine.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Anticholinesterase Activity

Compound : N-(2,4-Dichlorophenyl)-1-naphthamide

  • Structural Features : Substituted with a 2,4-dichlorophenyl group at the amide nitrogen.
  • Activity : Exhibits anticholinesterase activity, with molecular docking studies suggesting strong interactions with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound demonstrated competitive inhibition, with IC₅₀ values in the micromolar range .
  • However, the dichlorophenyl substituent’s electron-withdrawing properties likely enhance enzyme binding affinity .

Kinase Inhibition and Dual-Target Activity

Compound: SYHA1813 (6-(3-Amino-1H-indazol-4-yl)-N-(4-fluoro-3-methylphenyl)-1-naphthamide)

  • Structural Features : Features an indazole ring and fluoromethylphenyl group.
  • Activity: A dual CSF1R/VEGFR inhibitor with potent anti-glioblastoma (GBM) activity. Preclinical studies showed significant survival extension in murine GBM models and synergy with anti-PD-1 immunotherapy. Notably, it exhibits BBB penetration .
  • Comparison: While both compounds share the 1-naphthamide core, SYHA1813’s indazole and fluoromethyl groups likely contribute to kinase selectivity. The target compound’s nicotinoylpiperidin moiety may favor different kinase targets or off-target effects, necessitating further profiling .

Pharmacoperone Activity

Compound : N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide

  • Structural Features : Contains a thiazolopyridine-substituted phenyl group.
  • Activity : Identified in high-throughput screening for rescuing misfolded vasopressin 2 receptor mutants. The heterocyclic substituent enhances binding to protein-folding chaperones .

Physicochemical and Structural Properties

Compound: N-(2-(Cyclohexylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-1-naphthamide

  • Structural Features: Includes cyclohexylamino and hydroxycarbamoyl groups.
  • Properties: Demonstrates moderate solubility (logP ~3.5 inferred from structure) and crystallinity (mp 148°C).

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